molecular formula C18H18ClN3O2 B2356952 [1-(5-Chloropyrazine-2-carbonyl)piperidin-4-yl]-(4-methylphenyl)methanone CAS No. 2249240-16-0

[1-(5-Chloropyrazine-2-carbonyl)piperidin-4-yl]-(4-methylphenyl)methanone

Cat. No.: B2356952
CAS No.: 2249240-16-0
M. Wt: 343.81
InChI Key: NEPSOQAWGODMMY-UHFFFAOYSA-N
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Description

[1-(5-Chloropyrazine-2-carbonyl)piperidin-4-yl]-(4-methylphenyl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloropyrazine moiety, a piperidine ring, and a methylphenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(5-Chloropyrazine-2-carbonyl)piperidin-4-yl]-(4-methylphenyl)methanone typically involves multiple steps, starting with the preparation of the chloropyrazine intermediate. This intermediate is then reacted with piperidine and 4-methylbenzoyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[1-(5-Chloropyrazine-2-carbonyl)piperidin-4-yl]-(4-methylphenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyrazine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents (e.g., ethanol, methanol, or acetonitrile).

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-(5-Chloropyrazine-2-carbonyl)piperidin-4-yl]-(4-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate binding sites and mechanisms of action.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science. Its versatility makes it valuable for various applications, including the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [1-(5-Chloropyrazine-2-carbonyl)piperidin-4-yl]-(4-methylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Properties

IUPAC Name

[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-12-2-4-13(5-3-12)17(23)14-6-8-22(9-7-14)18(24)15-10-21-16(19)11-20-15/h2-5,10-11,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPSOQAWGODMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C3=CN=C(C=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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